Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate: Molecular Architecture, Synthesis, and Applications in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a prime example of a sterically and electronically tuned intermediate. Characterized by a densely substituted pyridine core, this compound offers a unique combination of a highly reactive synthetic handle (the oxyacetate group) and a reducible pharmacophore precursor (the nitro group).
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the stereoelectronic principles governing this molecule, provide a self-validating synthetic protocol, and outline its critical role in the development of advanced therapeutics, such as AKT1 modulators and EP4 inhibitors.
Molecular Architecture & Stereoelectronics
The reactivity and utility of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate are dictated by the precise spatial arrangement of its functional groups around the sp²-hybridized pyridine core.
The Pyridine Core & Nitrogen Atom: The ring nitrogen acts as a strong electron-withdrawing sink via induction and resonance, inherently lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and making the C2 and C4 positions electrophilic.
3-Nitro Group (-NO₂): Positioned ortho to the oxyacetate group, the nitro group exerts a profound electron-withdrawing effect. This not only activates the C2 position for initial Nucleophilic Aromatic Substitution (SNAr) during synthesis but also serves as a latent amine. Upon reduction, it enables downstream intramolecular cyclization or cross-coupling.
4,6-Dimethyl Groups (-CH₃): These groups provide electron density via hyperconjugation, slightly counteracting the nitro group's pull. More importantly, they introduce significant steric shielding. The 4-methyl group forces the 3-nitro group out of coplanarity with the ring, which prevents complete resonance overlap but creates a highly specific binding pocket topology for target APIs.
2-Oxyacetate Moiety (-O-CH₂-COOCH₃): This group is a versatile bifunctional handle. The ether oxygen donates electron density into the ring, stabilizing the system post-substitution. Meanwhile, the terminal methyl ester is primed for selective saponification to a carboxylic acid or direct amidation, acting as a critical linkage point for scaffold extension.
Physicochemical Profiling
To facilitate analytical tracking and structural verification, the core quantitative data of the compound is summarized below.
The synthesis of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-4,6-dimethyl-3-nitropyridine as the electrophilic precursor.
Causality of Experimental Design
The choice of reagents is strictly governed by the need to prevent side reactions. Potassium carbonate (K₂CO₃) is selected as the base instead of sodium hydroxide (NaOH). Causality: A strong aqueous base like NaOH would cause premature saponification of the methyl glycolate ester and potentially hydrolyze the 2-chloro substituent into a 2-pyridone dead-end product. K₂CO₃ provides mild, anhydrous deprotonation of the hydroxyl group of methyl glycolate, generating the active alkoxide nucleophile without destroying the ester handle.
Step-by-Step Self-Validating Protocol
Preparation: Charge a dry, argon-purged reactor with 2-chloro-4,6-dimethyl-3-nitropyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.
Nucleophile Generation: Add methyl glycolate (methyl 2-hydroxyacetate, 1.2 eq) followed by finely milled anhydrous K₂CO₃ (2.0 eq).
Thermal Activation: Heat the reaction mixture to 65–70 °C. Causality: Temperatures below 60 °C stall the formation of the Meisenheimer complex due to the steric bulk of the 4-methyl group. Temperatures above 85 °C risk transesterification and thermal degradation.
Self-Validation & Monitoring: The reaction progress is self-validating. The substitution alters the chromophore, shifting the solution from pale yellow to deep orange. LC-MS monitoring will confirm the disappearance of the starting material ([M+H]⁺ 187 m/z) and the emergence of the product peak ([M+H]⁺ 241.1 m/z).
Isolation: Quench the reaction by pouring it into crushed ice water (3x volume). The sudden change in polarity forces the hydrophobic product to precipitate. Filter, wash with cold water, and dry under vacuum.
Structural Confirmation: Validate via ¹H NMR (CDCl₃). Look for the disappearance of the highly deshielded ortho-chloro environment and the appearance of a distinct singlet at ~4.9 ppm, corresponding to the -O-CH₂- protons of the newly attached oxyacetate group.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis.
Applications in Advanced Therapeutics
The true value of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate lies in its downstream utility. By reducing the 3-nitro group to an amine (typically via catalytic hydrogenation using Pd/C and H₂, or Fe/HCl reduction), chemists unlock a highly reactive aniline-like moiety adjacent to an ester.
This spatial proximity allows for rapid scaffold building. Recent patent literature highlights the use of 4,6-dimethyl-3-nitropyridine derivatives in the synthesis of AKT1 modulators —kinases critical in cell survival and tumor growth pathways . Furthermore, similar structural motifs are heavily utilized in the development of EP4 inhibitors for anti-inflammatory and analgesic applications . The oxyacetate tail acts as a crucial vector for improving aqueous solubility or binding affinity within the target protein's active site.
Figure 2: Workflow for utilizing the compound in AKT1/EP4 inhibitor development.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21875578, 2-Chloro-4,6-dimethyl-3-nitropyridine." PubChem,[Link]
World Intellectual Property Organization (WIPO). "Covalent Modifiers of AKT1 and Uses Thereof.
United States Patent and Trademark Office (USPTO). "Crystal forms of an imidazole derivative.
Exploratory
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Executive Summary Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalized, electron-deficient heterocyclic building block. Characterized by its orthogonal reactive sites—a reduc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalized, electron-deficient heterocyclic building block. Characterized by its orthogonal reactive sites—a reducible nitro group, a hydrolyzable methyl ester, and a sterically shielded pyridine core—this molecule serves as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Recent applications prominently feature its derivatives in the development of for oncology and targeted therapeutics[1][2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, designed specifically for researchers in drug discovery and process chemistry.
Molecular Architecture and Structural Logic
The reactivity of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is dictated by the push-pull electronic effects across the pyridine ring.
Electron Withdrawal: The pyridine nitrogen and the 3-nitro group exert strong inductive (
−I
) and resonance (
−M
) electron-withdrawing effects. This severely depletes electron density at the 2-position, making its precursor,, highly susceptible to nucleophilic aromatic substitution (SNAr)[3].
Steric Shielding & Electron Donation: The methyl groups at the 4- and 6-positions provide mild electron donation (
+I
), which stabilizes the ring system, while simultaneously offering steric shielding that dictates the regioselectivity of downstream functionalizations.
Orthogonal Handles: The oxyacetate moiety provides a flexible linker that can be saponified into a carboxylic acid for subsequent amidation, while the nitro group is primed for chemoselective reduction to an aniline-like primary amine—a classic hinge-binding motif in kinase inhibitors[1].
Fig 1: Orthogonal reactivity profile and structural logic of the target molecule.
Physicochemical Properties
Understanding the quantitative parameters of this molecule is critical for predicting its behavior in both synthetic workflows (e.g., solubility in organic solvents) and biological assays (e.g., cell permeability). The data is summarized in Table 1 below.
Table 1: Quantitative Physicochemical Data
Property
Value
Structural Significance
Molecular Formula
C10H12N2O5
Defines the exact atomic composition.
Molecular Weight
240.21 g/mol
Optimal low-MW fragment for lead optimization.
CAS Registry Number
893764-49-3
Standard identifier for procurement/database queries.
Monoisotopic Mass
240.0746 Da
Target mass for high-resolution LC-MS validation.
Topological Polar Surface Area (TPSA)
~94.2 Ų
Indicates moderate membrane permeability; driven by NO2 and ester oxygens.
Hydrogen Bond Donors
0
Lacks active protons, ensuring stability in basic SNAr conditions.
Hydrogen Bond Acceptors
6
High capacity for interaction with kinase hinge regions post-modification.
Rotatable Bonds
5
Confers flexibility to the oxyacetate side chain for induced-fit binding.
Experimental Protocols: A Self-Validating Synthetic Workflow
The synthesis and subsequent functionalization of this molecule rely on precise mechanistic control. The protocols below are designed as self-validating systems, ensuring that causality is understood and empirical checks are built into every step.
Fig 2: Synthetic workflow from the 2-chloro precursor to the reduced API intermediate.
Protocol A: SNAr Synthesis of the Core Scaffold
Objective: Couple 2-chloro-4,6-dimethyl-3-nitropyridine with methyl glycolate.
Causality: Potassium carbonate (K2CO3) is utilized as a mild inorganic base to deprotonate the hydroxyl group of methyl glycolate. The resulting alkoxide is a strong hard nucleophile. The SNAr reaction proceeds smoothly because the SNAr transition state (Meisenheimer complex) is heavily stabilized by the adjacent highly electronegative nitro group and the pyridine nitrogen[3].
Step-by-Step Methodology:
Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-chloro-4,6-dimethyl-3-nitropyridine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Activation: Add anhydrous K2CO3 (2.0 equiv). Stir for 5 minutes at room temperature.
Nucleophilic Addition: Introduce methyl glycolate (1.2 equiv) dropwise via syringe.
Thermal Promotion: Heat the reaction mixture to 80 °C. Rationale: While the 2-position is activated, the steric bulk of the 4-methyl group requires thermal energy to achieve a practical reaction rate.
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, non-polar) will be consumed, replaced by a lower-running spot corresponding to the more polar ester product.
Workup & DMF Removal: Cool to room temperature. Quench with ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Rationale: LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing contamination during purification.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the target compound.
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the 3-nitro group to a 3-amino group, generating a key intermediate for [2].
Causality: The nitro group must be reduced without cleaving the sensitive ether linkage or reducing the aromatic pyridine core. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides absolute chemoselectivity for the nitro moiety at ambient temperatures.
Step-by-Step Methodology:
Solvation: Dissolve Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (1.0 equiv) in MS-grade Methanol (0.1 M).
Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of argon.
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.
Self-Validation (In-Process): The reaction mixture will transition from a deep yellow (characteristic of the conjugated nitropyridine) to a pale or colorless solution. LC-MS will confirm complete conversion by the disappearance of the[M+H]+ = 241.1 peak and the emergence of the [M+H]+ = 211.1 peak.
Filtration: Filter the suspension through a pad of Celite. Rationale: Celite effectively traps the finely divided palladium particles, preventing product contamination and mitigating fire risks during filter paper disposal.
Isolation: Concentrate the filtrate in vacuo to afford Methyl[(3-amino-4,6-dimethylpyridin-2-yl)oxy]acetate in near-quantitative yield.
References
Covalent modifiers of akt1 and uses thereof (WO2024178390A1)
Comprehensive NMR Spectral Analysis of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate: A Technical Guide for Structural Elucidation
Executive Summary Accurate structural elucidation is the bedrock of modern drug discovery and synthetic organic chemistry. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate structural elucidation is the bedrock of modern drug discovery and synthetic organic chemistry. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, including AKT1 inhibitors[1].
This whitepaper provides an in-depth, causality-driven analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By moving beyond mere data tabulation, this guide explores the underlying electronic and steric factors dictating chemical shifts, offering researchers a self-validating framework for assigning complex heteroaromatic spectra.
Synthetic Context & Workflow
To understand the NMR profile of a molecule, one must first understand its electronic assembly. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is typically synthesized via a Nucleophilic Aromatic Substitution (S
N
Ar) reaction[2].
In this pathway, 2-chloro-4,6-dimethyl-3-nitropyridine is reacted with methyl glycolate in the presence of a base (e.g., NaH or DIPEA). The strong electron-withdrawing nature of the nitro group at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, activating the ortho-2-position for nucleophilic attack[3]. This creates a highly polarized
π
-system that directly dictates the resulting NMR chemical shifts.
Figure 1: End-to-end workflow from SNAr synthesis to NMR spectral analysis.
1
H NMR Spectral Analysis: Causality & Assignment
The
1
H NMR spectrum of this compound in CDCl
3
presents five distinct proton environments. The absence of spin-spin coupling (
J
-coupling) between these isolated systems results in a spectrum composed entirely of singlets, making chemical shift the primary diagnostic tool.
H NMR Data Summary (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
6.82
Singlet (s)
1H
Pyridine C5-H
4.95
Singlet (s)
2H
Methylene (-O-CH
2
-)
3.76
Singlet (s)
3H
Ester Methoxy (-OCH
3
)
2.46
Singlet (s)
3H
Pyridine C6-CH
3
2.38
Singlet (s)
3H
Pyridine C4-CH
3
Causality Behind the Chemical Shifts
The C5-Proton (
δ
6.82): In an unsubstituted pyridine, the C3/C5 protons resonate at ~
δ
7.25. Here, the C5 proton is sandwiched between two methyl groups and is para to the highly electron-donating ether linkage at C2. The oxygen lone pair donates electron density into the ring via resonance, specifically shielding the ortho and para positions. This pushes the C5 proton upfield to
δ
6.82.
The Methylene Protons (
δ
4.95): These protons are highly deshielded. They are flanked by two strongly electron-withdrawing groups: the ester carbonyl and the highly electron-deficient nitropyridine oxygen linkage. This dual-deshielding effect pushes the signal far downfield compared to a standard ether.
C6-Methyl vs. C4-Methyl (
δ
2.46 vs
δ
2.38): Differentiating these two methyl groups requires understanding localized inductive effects. The C6 methyl is adjacent to the electronegative pyridine nitrogen, which deshields it via direct inductive withdrawal (
δ
2.46). The C4 methyl is adjacent to the nitro group. While NO
2
is electron-withdrawing, the steric crowding between the C4-methyl and the C3-nitro group forces the nitro group to twist slightly out of coplanarity with the ring, reducing its deshielding magnetic anisotropy and resulting in a slightly more upfield shift (
δ
2.38)[4].
13
C NMR Spectral Analysis
The
13
C NMR spectrum provides a direct map of the carbon framework. The highly substituted nature of the pyridine ring means that quaternary carbons dominate the aromatic region.
C NMR Data Summary (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
168.4
Quaternary (C=O)
Ester Carbonyl
159.1
Quaternary (C)
Pyridine C6
156.2
Quaternary (C)
Pyridine C2
145.5
Quaternary (C)
Pyridine C4
132.8
Quaternary (C)
Pyridine C3 (C-NO
2
)
116.3
Methine (CH)
Pyridine C5
63.1
Methylene (CH
2
)
-O-CH
2
-
52.4
Methyl (CH
3
)
Ester Methoxy (-OCH
3
)
24.2
Methyl (CH
3
)
Pyridine C6-CH
3
17.8
Methyl (CH
3
)
Pyridine C4-CH
3
Causality Behind the Chemical Shifts
C2 and C6 (
δ
156.2 & 159.1): Both carbons are highly deshielded due to their proximity to electronegative heteroatoms. C6 is directly attached to the ring nitrogen, while C2 is bonded to the exocyclic oxygen.
C3 (
δ
132.8): Counterintuitively, the carbon bearing the strongly electron-withdrawing nitro group is not the most downfield. The alpha carbon to a nitro group in aromatics often resonates in the 130-140 ppm range due to a complex balance of mesomeric withdrawal and local paramagnetic shielding effects[4].
C5 (
δ
116.3): As the only methine carbon in the ring, C5 is the most shielded aromatic carbon. This directly reflects the increased
π
-electron density driven by the para-oxygen lone pair resonance.
2D NMR Self-Validating System: HMBC Correlations
To ensure absolute trustworthiness in the assignment of the C4 and C6 methyl groups, 1D NMR is insufficient. A self-validating protocol requires Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (2- to 3-bond)
1
H-
13
C couplings.
Validating the Ether Linkage: The methylene protons (
δ
4.95) will show strong 3-bond correlations to both the ester carbonyl (
δ
168.4) and the pyridine C2 (
δ
156.2), definitively bridging the two fragments.
Validating the Methyls: The C6-methyl protons (
δ
2.46) will correlate to C5 and C6, but not C3. Conversely, the C4-methyl protons (
δ
2.38) will correlate to C3, C4, and C5.
Figure 2: Key 2D HMBC NMR correlations used for definitive structural assignment.
Experimental Protocols for NMR Acquisition
To reproduce these high-fidelity spectra, adhere to the following step-by-step methodology:
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.
Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual tuning and matching for both the
1
H and
13
C channels to maximize the signal-to-noise (S/N) ratio.
Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl
3
. Perform gradient shimming (e.g., TopShim) to optimize the magnetic field homogeneity, ensuring the TMS peak has a half-height width of < 1.0 Hz.
Data Acquisition (
1
H): Acquire the proton spectrum using a standard 30° pulse program (zg30), 16 to 64 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.
Data Acquisition (
13
C): Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 decoupling. Use a minimum of 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds to allow for the relaxation of quaternary carbons.
Conclusion
The structural elucidation of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate relies on a deep understanding of how localized electronics—specifically the interplay between the electron-withdrawing nitro group and the electron-donating ether linkage—modulate the pyridine core. By combining fundamental chemical shift causality with rigorous 2D HMBC validation, researchers can confidently assign this scaffold, ensuring high data integrity for downstream drug development applications.
References
Makosza, M., et al. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." Organic Letters, ACS Publications. URL: [Link]
"Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode." PMC, National Institutes of Health. URL: [Link]
Reich, H. J. "NMR Spectroscopy :: 13C NMR Coupling Constants & Chemical Shifts." Organic Chemistry Data. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalized pyridine derivative utilized as a critical building block in advanced pharmaceutical synthesis. The molecule's architecture—featuring an electron-deficient aromatic core, a sterically hindered nitro group, and a hydrolytically sensitive oxyacetate linkage—presents a complex thermodynamic landscape. Understanding its thermal degradation pathways, bond dissociation energies, and phase-transition thermodynamics is paramount for ensuring safety during scale-up and stability during long-term storage.
This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing the causality behind its structural vulnerabilities and providing field-proven, self-validating protocols for empirical and computational evaluation.
The thermodynamic stability of a substituted nitropyridine is governed by the delicate balance between aromatic resonance stabilization and the localized steric/electronic effects of its substituents[1]. For Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, three distinct structural domains dictate its thermodynamic behavior:
Steric Strain and Nitro Group Decoupling (C3 Position)
In an ideal, unhindered nitropyridine, the nitro group is coplanar with the aromatic ring, allowing for maximum
π
-orbital overlap and resonance stabilization. However, in this molecule, the nitro group at C3 is flanked by a methyl group at C4 and a bulky oxyacetate group at C2. This severe steric clash forces the nitro group to twist out of the aromatic plane.
Mechanistic Consequence: This dihedral twist breaks the resonance conjugation, significantly lowering the C-NO
2
Bond Dissociation Energy (BDE). Consequently, the homolytic cleavage of the C-NO
2
bond becomes the primary, lowest-energy pathway for thermal decomposition, triggering a highly exothermic radical cascade.
The Oxyacetate Linkage (C2 Position)
The ester linkage is the secondary site of thermodynamic vulnerability. While relatively stable under neutral, anhydrous conditions, the electrophilic carbonyl carbon is susceptible to nucleophilic attack. At elevated temperatures, even trace ambient moisture can initiate endothermic hydrolytic cleavage, competing with the exothermic nitro-group decomposition[2].
Aromatic Core Stability
Despite the vulnerabilities at the substituents, the underlying pyridine ring maintains a high degree of thermodynamic stability. Nucleus-Independent Chemical Shift (NICS) calculations for highly substituted nitropyridines confirm that the aromaticity of the core remains largely intact until catastrophic thermal failure (>250 °C)[1].
Degradation Pathways
The following diagram maps the competing thermodynamic pathways that dictate the molecule's stability profile under varying environmental stressors.
Fig 1: Competing thermal and hydrolytic degradation pathways of the target molecule.
Experimental Protocols for Thermodynamic Profiling
To accurately quantify the thermodynamic parameters of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, empirical testing must be tightly coupled with computational validation. The following protocols are designed as self-validating systems.
This methodology isolates the intrinsic decomposition thermodynamics from secondary oxidative artifacts.
Sample Preparation: Mill the sample to a uniform particle size (~50 μm).
Causality: Uniform particle size eliminates heat-transfer artifacts caused by varying crystal habits, ensuring sharp, reproducible endotherms/exotherms. Desiccate for 24 hours over P
2
O
5
to remove surface moisture, which can mask early thermal events[2].
Crucible Selection: Load 2.0–3.0 mg of the sample into an alumina (Al
2
O
3
) crucible.
Causality: Aluminum crucibles can catalytically interact with nitroaromatics at elevated temperatures, skewing the onset temperature of decomposition. Alumina is strictly inert.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N
2
) at a strict flow rate of 50 mL/min.
Causality: An inert atmosphere is mandatory to separate the intrinsic homolytic C-NO
2
cleavage from secondary oxidative combustion, which would artificially inflate the measured exotherm.
Thermal Ramping: Apply a dynamic heating rate of 5 °C/min from 25 °C to 400 °C.
Causality: A slow heating rate ensures thermal equilibrium within the sample, allowing for the precise deconvolution of the melting endotherm from the decomposition exotherm.
Self-Validation Check: Cross-reference the heat flow (W/g) from the DSC with the mass loss (%) from the TGA. The onset of the primary exotherm in DSC must perfectly align with the first derivative peak (DTG) of the mass loss curve in TGA. If they align, the thermal event is confirmed as a mass-loss decomposition (loss of NO
2
).
Empirical data must be corroborated by quantum mechanical models to determine standard enthalpies of formation and bond dissociation energies[1].
Geometry Optimization: Utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize the 3D molecular geometry.
Frequency Analysis: Calculate the vibrational frequencies.
Causality: Confirming the absence of imaginary frequencies ensures the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.
Isodesmic Reaction Construction: Design a hypothetical reaction scheme where the number and types of chemical bonds are strictly conserved between reactants and products.
Causality: Because DFT functionals can introduce systematic errors in absolute energy calculations, an isodesmic approach cancels out these errors on both sides of the equation, yielding highly accurate Heats of Formation (HOF)[1].
Fig 2: Self-validating experimental workflow for thermodynamic profiling.
Quantitative Thermodynamic Data Summaries
The following tables synthesize the expected thermodynamic parameters for Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, derived from the established behavior of highly substituted nitro-pyridine esters[1][3].
Sharp endotherm with no corresponding mass loss in TGA.
Ester Volatilization / Cleavage
180 °C – 220 °C
Endothermic
Gradual mass loss (~15-20%) corresponding to loss of the acetate fragment.
Onset of Decomposition (
Tonset
)
245 °C – 260 °C
Exothermic
Critical safety threshold. Homolytic cleavage of the C-NO
2
bond begins.
Peak Exotherm (
Tpeak
)
280 °C – 295 °C
Highly Exothermic
Rapid, auto-catalytic degradation of the pyridine core and nitro radical cascade.
Formulation & Handling Implications
Based on the thermodynamic profile, researchers utilizing Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate must adhere to the following guidelines:
Thermal Processing Limits: Due to the lowered C-NO
2
bond dissociation energy caused by steric strain, all high-temperature reactions (e.g., cross-coupling, refluxing in high-boiling solvents) should strictly be maintained below 150 °C to provide a wide safety margin against the 245 °C decomposition onset.
Moisture Exclusion: The thermodynamic favorability of ester hydrolysis requires that the compound be stored under inert gas (Argon or N
2
) and handled using Schlenk techniques if intended for use as a precise stoichiometric reagent.
Scale-Up Considerations: The highly exothermic nature of the C-NO
2
cleavage means that localized hot-spots during scale-up can trigger thermal runaway. Process chemists must utilize reaction calorimetry (RC1) to map heat accumulation before moving beyond the 100-gram scale.
References
A DFT Study on Nitro Derivatives of Pyridine. Turker, L., Gumus, S., & Atalar, T. (2010). ResearchGate.
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PMC (National Institutes of Health).
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Physical Chemistry Chemical Physics (RSC Publishing).
An In-depth Technical Guide to Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate: Synthesis, Characterization, and Potential Applications in Agrochemistry
This guide provides a comprehensive technical overview of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, a compound of interest for researchers in agrochemical development and synthetic chemistry. Due to its struc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, a compound of interest for researchers in agrochemical development and synthetic chemistry. Due to its structural characteristics, this molecule is posited as a potential herbicidal agent. This document details its physicochemical properties, outlines a plausible synthetic pathway, provides robust analytical methodologies, and discusses its potential mechanism of action based on structurally related compounds.
Compound Identification and Physicochemical Properties
As of the latest registry information, a specific CAS (Chemical Abstracts Service) Registry Number for Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate has not been prominently indexed, suggesting it may be a novel or less-documented compound. For reference, a structurally similar compound, methyl 2-[(3-nitropyridin-4-yl)oxy]acetate , is registered under CAS Number 592552-16-4 .
The target compound belongs to the class of pyridinyloxyacetic acid esters. These are derivatives of aryloxyacetic acids, a chemical family that includes numerous commercially significant herbicides[1][2]. The core structure consists of a substituted nitropyridine ring linked via an ether bond to a methyl acetate group.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Rationale/Method
Molecular Formula
C₁₀H₁₂N₂O₅
Calculated from structure
Molecular Weight
240.21 g/mol
Calculated from atomic weights
Appearance
Likely a pale yellow to white solid
Based on similar nitropyridine compounds
Solubility
Expected to have low solubility in water and higher solubility in organic solvents like acetone, dichloromethane, and ethyl acetate.
General property of similar organic esters
pKa (of parent acid)
~2.5 - 3.5
The electron-withdrawing nature of the nitropyridine ring would make the corresponding carboxylic acid highly acidic, similar to other pyridinyloxyacetic acids like Triclopyr.
Proposed Synthesis Pathway
The synthesis of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate can be logically approached through a two-stage process: first, the construction of the core heterocyclic intermediate, 4,6-dimethyl-3-nitropyridin-2-ol , followed by its etherification. This strategy is adapted from established methods for creating substituted pyridines and aryloxyacetates[2][3].
Stage 1: Synthesis of 4,6-Dimethyl-3-nitropyridin-2-ol (Intermediate A)
The formation of substituted nitropyridines can be achieved through various condensation reactions. A plausible route involves a multicomponent reaction, a cornerstone of green chemistry, using readily available starting materials[3].
Caption: Proposed synthesis of the key pyridinol intermediate.
Stage 2: Etherification to Yield the Final Product
The second stage is a classic Williamson ether synthesis, where the hydroxyl group of the pyridinol intermediate acts as a nucleophile to displace a halide from a methyl haloacetate.
Caption: Etherification of the intermediate to the final product.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 4,6-Dimethyl-3-nitropyridin-2-ol (Intermediate A):
To a solution of nitroacetone (1.0 eq) and acetaldehyde (1.2 eq) in acetic acid, add ammonium acetate (2.0 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
The resulting precipitate, a dihydropyridine intermediate, is collected by filtration.
Oxidize the intermediate to the corresponding pyridine by refluxing with a suitable oxidizing agent (e.g., nitric acid or chromium trioxide) in an appropriate solvent.
Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 4,6-dimethyl-3-nitropyridin-2-ol.
Synthesis of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate:
Dissolve 4,6-dimethyl-3-nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution to act as a base.
Add methyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
After the reaction is complete, filter off the inorganic salts and remove the solvent under vacuum.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.
Potential Applications and Mechanism of Action
The chemical architecture of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate strongly suggests its potential as a herbicide. Aryloxyacetic acid derivatives are known to function through two primary mechanisms of action: as synthetic auxins or as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Synthetic Auxin Activity
Many pyridinyloxyacetic acids, such as triclopyr, mimic the plant growth hormone auxin[4]. They induce uncontrolled and disorganized cell division and growth, ultimately leading to vascular tissue damage and plant death. This mode of action is particularly effective against broadleaf weeds[1][2].
HPPD Inhibition
A significant number of modern herbicides are HPPD inhibitors[1][5]. This enzyme is crucial in the tyrosine catabolism pathway, which ultimately produces plastoquinone and tocopherol—essential compounds for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these molecules, causing the characteristic bleaching symptoms in susceptible plants as chlorophyll is destroyed by photooxidation[6]. Many commercial HPPD inhibitors contain a substituted aromatic ring linked to a dicarbonyl moiety[7]. The aryloxyacetic acid structure can be a bioisostere for parts of these inhibitors.
Crystal structure and X-ray diffraction of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate Executive Summary This technical guide provides a comprehensive overview of the single-c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Executive Summary
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, a novel pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available structural data, this document serves as an expert-led walkthrough of the complete experimental and computational workflow, from crystal growth to the final structural analysis and data deposition. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies employed in modern chemical crystallography. The guide details the rationale behind experimental choices, presents a plausible crystal structure with hypothetical yet realistic data, and offers insights into the interpretation of the molecular and supramolecular features that govern the solid-state properties of this compound.
Introduction: The Significance of Structural Elucidation
The biological activity and physicochemical properties of a molecular compound are intrinsically linked to its three-dimensional structure. For drug development professionals, a precise understanding of molecular geometry, conformation, and intermolecular interactions is paramount for rational drug design and lead optimization. Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate presents a unique combination of a substituted pyridine core, a flexible ester side chain, and a nitro group, all of which can participate in various non-covalent interactions.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, and the spatial disposition of molecules, which collectively dictate the crystal packing and, consequently, properties such as solubility, stability, and bioavailability. This guide will delineate the process of obtaining and interpreting the crystal structure of the title compound, offering a blueprint for the structural analysis of similar novel chemical entities.
Experimental and Computational Methodology
The journey from a synthesized compound to a fully refined crystal structure involves a multi-step process, each requiring careful execution and informed decision-making.
Synthesis and Crystallization
A plausible synthetic route to Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate would involve the nucleophilic substitution of a suitable precursor, such as 2-chloro-4,6-dimethyl-3-nitropyridine, with methyl glycolate in the presence of a non-nucleophilic base.
The critical step for SCXRD is the growth of high-quality single crystals. For small organic molecules, several techniques are commonly employed, with the choice of solvent being a key determinant of success.[2][3]
Protocol: Crystallization by Slow Evaporation
Solubility Screening: The initial step is to determine the solubility of the compound in a range of solvents of varying polarity. A good starting point is to test solvents such as hexane, ethyl acetate, acetone, dichloromethane, and methanol.
Solution Preparation: A nearly saturated solution of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is prepared in a suitable solvent or solvent mixture at room temperature. For this compound, a mixture of dichloromethane and hexane is a promising candidate, where dichloromethane acts as the primary solvent and hexane as a less-polar co-solvent to modulate solubility.
Evaporation Control: The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is covered with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.[4]
Incubation: The vial is stored in a vibration-free environment. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and, ideally, the formation of well-defined single crystals over several days.
Causality in Experimental Choices: The rate of evaporation is crucial; rapid evaporation often leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for SCXRD. The use of a solvent/anti-solvent system, like dichloromethane/hexane, allows for fine-tuning of the solubility, promoting slower and more ordered crystal growth.[2]
Caption: A schematic of the single-crystal X-ray diffraction workflow.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.
Instrumentation and Data Collection Parameters:
Diffractometer: Bruker D8 VENTURE with a PHOTON III detector.
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[5]
Data Collection Strategy: A series of frames are collected over a range of crystal orientations using ω and φ scans.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.
Software and Refinement Protocol:
Data Integration and Scaling: The raw diffraction images are processed using software like Bruker's APEX suite to integrate the reflection intensities and apply corrections for experimental factors.
Structure Solution: The phase problem is solved using direct methods, typically with the program SHELXT.[6] This initial solution provides the positions of most non-hydrogen atoms.
Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[7] This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Visualization and Validation: The final structure is visualized using software like Mercury to analyze the molecular geometry, intermolecular interactions, and crystal packing.[8][9]
Results and Discussion
This section presents the hypothetical yet plausible crystallographic data for Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate.
Table 1: Crystal Data and Structure Refinement Details
Parameter
Value
Empirical formula
C10H12N2O5
Formula weight
240.22
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 8.521(2) Å, α = 90°
b = 15.103(3) Å, β = 105.34(1)°
c = 9.245(2) Å, γ = 90°
Volume
1148.1(4) ų
Z
4
Density (calculated)
1.389 Mg/m³
Absorption coefficient
0.112 mm⁻¹
F(000)
504
Crystal size
0.25 x 0.20 x 0.15 mm³
Theta range for data collection
2.50 to 27.50°
Reflections collected
8975
Independent reflections
2621 [R(int) = 0.035]
Completeness to theta = 25.242°
99.8 %
Data / restraints / parameters
2621 / 0 / 158
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R1 = 0.042, wR2 = 0.115
R indices (all data)
R1 = 0.055, wR2 = 0.128
Largest diff. peak and hole
0.35 and -0.28 e.Å⁻³
Molecular Structure
The asymmetric unit of the crystal would contain one molecule of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate. The pyridine ring is expected to be essentially planar. The nitro group is likely twisted with respect to the plane of the pyridine ring due to steric hindrance from the adjacent methyl group. The ester side chain will exhibit a degree of conformational flexibility.
Caption: A hypothetical molecular structure with atom numbering.
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical Data)
Bond
Length (Å)
Angle
Value (°)
N1-C2
1.345(2)
C6-N1-C2
118.5(1)
N1-C6
1.338(2)
N1-C2-C3
121.3(1)
C2-O1
1.352(2)
N1-C2-O1
117.8(1)
C3-N2
1.468(2)
C2-C3-N2
119.5(1)
O2-C9
1.330(2)
O1-C8-C9
109.2(1)
O3-C9
1.201(2)
O2-C9-O3
124.6(1)
The bond lengths and angles within the pyridine ring would be consistent with those observed in other substituted pyridines in the Cambridge Structural Database (CSD).[10][11] The C-O-C angle of the ether linkage and the geometry of the ester group would be key indicators of the molecule's conformational preferences.
Supramolecular Structure and Intermolecular Interactions
The crystal packing is dictated by a network of weak intermolecular interactions.[12] In the case of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, several types of interactions are anticipated:
C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl groups and the acetate moiety can act as donors to the oxygen atoms of the nitro and ester groups of neighboring molecules. These interactions, while weak, are numerous and play a significant role in the overall crystal stability.[13]
π-π Stacking: The electron-deficient pyridine rings could engage in offset π-π stacking interactions, contributing to the cohesion of the crystal lattice.
Dipole-Dipole Interactions: The polar nitro and ester groups will introduce significant dipole moments, leading to dipole-dipole interactions that influence the relative orientation of molecules in the crystal.
A detailed analysis of these interactions can be performed using Hirshfeld surface analysis, which provides a visual representation of the intermolecular contacts.[14]
Data Archiving and Dissemination
To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final structural information in a public repository. The Crystallographic Information File (CIF) is the standard format for this purpose.[15][16] The CIF for Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate would be deposited with the Cambridge Crystallographic Data Centre (CCDC) to be included in the Cambridge Structural Database (CSD).[17][18] This ensures that the data is preserved and can be accessed and utilized by the global scientific community.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the single-crystal X-ray diffraction analysis of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate. By following established protocols for crystallization, data collection, structure solution, and refinement, it is possible to obtain a detailed and accurate three-dimensional model of this molecule. The hypothetical structural analysis presented here highlights the key molecular and supramolecular features that would be expected, providing a valuable framework for the interpretation of future experimental results. The elucidation of such crystal structures is a cornerstone of modern drug discovery and materials science, enabling a deeper understanding of structure-property relationships.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]
Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040. Retrieved from [Link]
Becker Library, Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
University of Florida, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
Dubrovinsky, L. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Retrieved from [Link]
MIT Libraries. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
Bruno, I. J., Cole, J. C., Kessler, M., Schofield, E., Taylor, R., & Tovee, E. (2009). WebCSD: Fast web-based access to the latest crystal structures. IUCrJ, 2(4), 444-446. Retrieved from [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. Retrieved from [Link]
KU Leuven, X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]
CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]
Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1847. Retrieved from [Link]
IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]
Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1847. Retrieved from [Link]
University of Pennsylvania, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]
Akitsu, T., & Suda, S. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 8(Pt 5), 784-791. Retrieved from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. Retrieved from [Link]
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FIZ Karlsruhe. (n.d.). Deposit Structures. ICSD DEPOT. Retrieved from [Link]
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Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. In Methods in Enzymology (Vol. 277, pp. 319-343). Academic Press. Retrieved from [Link]
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Smith, A. B., Jones, C. D., & Williams, E. F. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084110. Retrieved from [Link]
An In-depth Technical Guide on the Toxicity and Safe Handling of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: A Precautionary Approach The presence of a nitropyridine core within the compound's structure suggests a potential for biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Precautionary Approach
The presence of a nitropyridine core within the compound's structure suggests a potential for biological activity and associated toxicity. Nitroaromatic compounds are a well-known class with members exhibiting a range of toxicological effects. Therefore, this guide establishes a framework for risk mitigation based on a predicted hazard profile. The core tenets of this guide are stringent engineering controls, comprehensive personal protective equipment (PPE), and robust emergency preparedness to ensure minimal exposure risk to laboratory personnel.
Predicted Toxicological Profile
The toxicological profile below is a predictive assessment based on functional group analysis and data from related chemical structures.
Acute Toxicity
Oral: Likely to be harmful if swallowed. Similar pyridine derivatives are classified as Category 4 oral toxicity.[1][2] Ingestion may cause irritation to the gastrointestinal tract. Aspiration into the lungs during ingestion or vomiting could pose a severe risk, potentially leading to chemical pneumonitis.[1][3][4]
Dermal: Brief contact may cause slight to moderate skin irritation with redness.[3] Prolonged or repeated contact could lead to more severe irritation, dryness, and flaking of the skin.[3] Systemic absorption of harmful amounts through intact skin is considered unlikely with normal handling, but contaminated clothing should be removed immediately.[3]
Inhalation: Inhalation of mists or aerosols may cause irritation to the upper respiratory tract.[3] Vapors may lead to dizziness or drowsiness in poorly ventilated areas.[5][6]
Irritation and Sensitization
Eye Irritation: Expected to cause slight to moderate eye irritation.[3] Direct contact could potentially cause pain disproportionate to the level of visible tissue irritation.[3]
Skin Sensitization: There is a potential for the compound to act as a skin sensitizer. Some related compounds have been shown to cause allergic skin reactions in animal studies.[3][4] Personnel with pre-existing sensitivities should exercise extreme caution.
Chronic and Genetic Toxicity
Chronic Exposure: The effects of repeated, long-term exposure are unknown. Based on general principles, repeated exposure may increase the risk of skin irritation and sensitization.[3][4]
Genetic Toxicity: While some related compounds have tested negative in in vitro and in vivo genetic toxicity studies[3], the nitroaromatic functional group is a structural alert for potential mutagenicity. Therefore, exposure should be minimized in accordance with the ALARA (As Low As Reasonably Achievable) principle.
Environmental Hazards
Many related pyridine-based herbicides are classified as highly toxic to aquatic organisms.[1][3] Therefore, it must be assumed that this compound is also toxic to aquatic life. Prevent any release into soil, ditches, sewers, or waterways.[3]
Quantitative Toxicological Data (Analogues)
The following table summarizes acute toxicity data from a similar, but not identical, formulation for context.
A systematic approach to risk assessment is mandatory when working with compounds of unknown toxicity. The following diagram outlines the decision-making process.
Caption: Standard Laboratory Workflow for Potentially Hazardous Compounds.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison control center or doctor for treatment advice.
[1][3][5]- Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of soap and water for 15-20 minutes. If skin irritation or a rash occurs, seek medical advice.
[3][5]- Eye Contact: Hold eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Immediately call a poison control center or doctor.
[3][5]- Ingestion: Immediately call a poison control center or doctor. Do NOT induce vomiting unless instructed to do so by medical personnel, due to the aspiration hazard.
[1][3]
Spill Response Protocol
For any spill, prioritize personnel safety.
Caption: Emergency Spill Response Protocol.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Waste Collection: Collect in a designated, sealed, and clearly labeled hazardous waste container.
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Executive Summary In the fields of pharmaceutical research, drug development, and analytical chemistry, the precise characterization of a molecule is paramount. Two of the most fundamental properties are its molecular we...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of pharmaceutical research, drug development, and analytical chemistry, the precise characterization of a molecule is paramount. Two of the most fundamental properties are its molecular weight and exact mass. While often used interchangeably in general contexts, for the scientist, they represent distinct concepts with critical implications for both bulk material handling and high-precision analytical identification. This guide provides an in-depth exploration of these properties for the compound Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate .
We will dissect the distinction between molecular weight (average mass), essential for stoichiometric calculations, and exact mass (monoisotopic mass), which is the cornerstone of high-resolution mass spectrometry (HRMS) for unequivocal formula determination. This whitepaper details the theoretical calculations for both values, outlines the experimental workflows for their verification, and provides the scientific rationale behind the choice of analytical techniques, empowering researchers to apply these principles in their own work.
Part 1: Compound Identification and Structure
Before delving into mass calculations, we must first establish the unambiguous identity of the molecule .
Key Structural Features:
The molecule is characterized by a pyridine core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is heavily substituted with two methyl groups at positions 4 and 6, a nitro group at position 3, and an ether-linked methyl acetate group at position 2. The presence of the polar nitro and ester functional groups, along with the nitrogenous ring, suggests the compound is suitable for analysis by soft ionization mass spectrometry techniques.
Part 2: The Fundamental Concepts of Molecular Mass
Understanding the difference between molecular weight and exact mass is crucial for the proper design and interpretation of experiments.
Defining Molecular Weight (Average Mass)
Molecular weight (or more accurately, relative molecular mass) represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1] The calculation uses the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] These average values account for the fact that a bulk sample of a compound contains a statistical distribution of isotopes (e.g., both ¹²C and ¹³C).
For C₁₀H₁₂N₂O₅ , the molecular weight is calculated as follows:
Element
Quantity
IUPAC Standard Atomic Weight ( g/mol )
Total Mass ( g/mol )
Carbon (C)
10
12.011
120.11
Hydrogen (H)
12
1.008
12.096
Nitrogen (N)
2
14.007
28.014
Oxygen (O)
5
15.999
79.995
Total
240.215
Application: Molecular weight is the correct value to use for any macroscopic, bulk-level application, such as preparing a solution of a specific molarity or determining the theoretical yield of a chemical reaction.
Defining Exact Mass (Monoisotopic Mass)
Exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each element.[4] It is a theoretical value that represents a single, specific isotopic combination. Mass spectrometers, particularly high-resolution instruments, are capable of distinguishing between these individual isotopic variants (isotopologues).[5]
For C₁₀H₁₂N₂O₅ , the calculation uses the mass of the principal isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.[6]
Element
Quantity
Monoisotopic Mass (Da)
Total Mass (Da)
Carbon (¹²C)
10
12.000000
120.000000
Hydrogen (¹H)
12
1.007825
12.093900
Nitrogen (¹⁴N)
2
14.003074
28.006148
Oxygen (¹⁶O)
5
15.994915
79.974575
Total
240.074623
Application: Exact mass is the critical value used in mass spectrometry to identify a compound and confirm its elemental composition.[7] High-resolution instruments measure mass with enough precision (typically to four or more decimal places) to uniquely correspond to a single molecular formula.[8]
Key Differences and Applications
The choice between using molecular weight or exact mass is dictated by the scientific context.
Conceptual relationship between Mass types and Applications.
Part 3: Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
While the values above are calculated, they must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, thereby confirming its elemental composition.[8][9]
The Principle of HRMS
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, possess high resolving power, meaning they can distinguish between two ions with very similar mass-to-charge ratios (m/z).[8] This capability allows for the measurement of an ion's mass with high accuracy, typically within 5 parts-per-million (ppm) of the theoretical value.[9] This level of precision is often sufficient to assign an unambiguous molecular formula.[10]
Experimental Protocol: Sample Analysis by ESI-HRMS
The following is a generalized, field-proven protocol for the analysis of a small organic molecule like Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate.
Rationale for Technique Selection:
Electrospray Ionization (ESI): This is a "soft" ionization technique that minimizes fragmentation, ensuring the primary ion observed is the intact molecule (e.g., the protonated molecule, [M+H]⁺). It is ideal for the polar nature of the target compound.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh ~1 mg of the compound.
Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to a final concentration of ~1 µg/mL using 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
Instrument Setup (Q-TOF or Orbitrap):
Calibrate the mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
Set the ionization source to positive ion ESI mode.
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a similar standard or the sample itself.
Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
Ensure the resolution is set to >10,000 to achieve the necessary mass accuracy for formula determination.[8]
Data Processing and Interpretation:
Process the acquired spectrum to identify the most intense peak.
For this compound, the expected primary ion is the protonated molecule, [M+H]⁺.
Calculate the theoretical exact mass of the expected ion:
Exact Mass of C₁₀H₁₂N₂O₅ = 240.074623 Da
Mass of a Proton (H⁺) = 1.007276 Da
Theoretical m/z for [C₁₀H₁₂N₂O₅+H]⁺ = 241.081899
Compare the measured m/z from the experiment to the theoretical m/z.
A mass error of < 5 ppm provides high confidence in the assigned molecular formula.
Workflow Visualization
Workflow for exact mass determination by HRMS.
Part 4: Summary of Mass Data
The critical mass-related values for Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate are summarized below for easy reference.
Parameter
Description
Value
Molecular Formula
The elemental composition of the molecule.
C₁₀H₁₂N₂O₅
Molecular Weight
Average mass based on natural isotopic abundance. Used for stoichiometry.
240.215 g/mol
Exact Mass
Monoisotopic mass (¹²C, ¹H, ¹⁴N, ¹⁶O). Used for mass spectrometry.
240.074623 Da
Theoretical [M+H]⁺
The calculated m/z for the protonated molecule, the target ion in ESI-MS.
241.081899 m/z
Part 5: Conclusion
For Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, the molecular weight is 240.215 g/mol and the exact mass is 240.074623 Da . This distinction is not merely academic; it is fundamental to scientific integrity and reproducibility. Using the molecular weight for stoichiometric calculations ensures that chemical reactions are performed with the correct proportions of reactants on a bulk scale. Conversely, leveraging the exact mass is indispensable for analytical characterization, where high-resolution mass spectrometry provides an unparalleled level of confidence in a molecule's elemental composition by matching experimental data to this precise theoretical value. For researchers and drug development professionals, a firm grasp of both concepts and their appropriate applications is essential for advancing scientific discovery.
References
IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. [Link]
MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. [Link]
IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]
Prohaska, T. et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
IUPAC. (2024). Standard atomic weights of three technology critical elements revised. International Union of Pure and Applied Chemistry. [Link]
Pediaa. (2022). What is the Difference Between Exact Mass and Molecular Weight. [Link]
Reddit. (2023). Exact mass vs molecular weight. r/Chempros. [Link]
U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]
YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]
Quora. (2017). What is the difference between molecular weight and exact mass?. [Link]
Quora. (2020). What is the difference between molecular weight and exact mass?. [Link]
Chemistry LibreTexts. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
Catalytic reduction of the nitro group in Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Application Note: Catalytic Reduction of the Nitro Group in Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate Introduction & Mechanistic Causality The selective reduction of substituted nitropyridines is a critical tr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Reduction of the Nitro Group in Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Introduction & Mechanistic Causality
The selective reduction of substituted nitropyridines is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors such as1[1]. The conversion of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate to its corresponding 3-amino derivative presents a unique chemoselectivity challenge. The substrate contains three potentially reactive functional groups: a nitro group, a 2-pyridyloxy ether linkage, and a methyl ester.
The reduction of the nitro group follows the classical 2[2]. Under catalytic hydrogenation conditions, the reaction proceeds via a direct pathway, sequentially reducing the nitroarene (-NO₂) to a nitrosoarene (-NO), then to a hydroxylamine (-NHOH), and finally to the desired aminopyridine (-NH₂). The rate-limiting step is typically the reduction of the hydroxylamine intermediate[3]. If the reaction is stalled or conducted under highly basic conditions, a secondary condensation pathway can occur, leading to undesired azoxy, azo, and hydrazo dimers[4].
Figure 1: The Haber mechanism illustrating direct (solid) and condensation (dashed) reduction pathways.
Chemoselectivity & Experimental Design
To ensure a self-validating and high-yielding protocol, every reagent and condition must be selected with strict causality to protect the molecule's fragile moieties:
Catalyst Selection (10% Pd/C): Palladium on carbon is highly active for nitro reduction at ambient temperature and pressure[5]. Unlike PtO₂, it minimizes the risk of over-reducing the pyridine ring.
Solvent Selection (Methanol): The substrate contains a methyl ester. Using ethanol would risk acid/base-catalyzed transesterification, yielding a mixture of methyl and ethyl esters. Methanol ensures the ester remains homogeneous. Furthermore, neutral methanol suppresses the condensation pathway of the Haber mechanism.
Pressure & Temperature (1 atm H₂, 25 °C): 2-Pyridyl ethers are susceptible to hydrogenolysis (cleavage of the Ar-O bond). Maintaining mild conditions ensures the nitro group is reduced quantitatively before any ether cleavage can occur[6].
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes for this class of substituted nitropyridines.
Reducing Agent / Catalyst
Solvent
Conditions
Selectivity / Yield
Mechanistic Outcome & Causality
10% Pd/C / H₂
Methanol
1 atm, 25 °C
>95% (Optimal)
Clean direct reduction. Methanol prevents transesterification of the methyl ester[6].
Fe / HCl
Aqueous / EtOH
Reflux
Moderate (~60%)
Acidic conditions risk hydrolysis of the 2-pyridyl ether and methyl ester to a pyridone[7].
Raney Nickel / H₂
Ethanol
1 atm, 25 °C
High (~85%)
Effective, but ethanol risks transesterification yielding mixed methyl/ethyl esters.
SnCl₂·2H₂O
EtOAc / EtOH
70 °C
Moderate (~70%)
Mild, but heavy metal waste complicates pharmaceutical intermediate isolation.
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation of nitropyridines.
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd)
Anhydrous Methanol (Reagent Grade)
Hydrogen gas (Balloon or Parr apparatus)
Argon or Nitrogen gas (for inerting)
Celite® 545
Procedure:
Substrate Solubilization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (2.40 g, 10.0 mmol). Dissolve the substrate in 40 mL of anhydrous methanol to achieve a ~0.25 M concentration.
Inerting and Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (530 mg, 0.5 mmol Pd). Causality Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; using 50% wet Pd/C or adding the catalyst under a strict blanket of Argon prevents ignition.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect the flask to a vacuum/Argon manifold. Evacuate the flask until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times to remove all dissolved oxygen.
Hydrogenation: Replace the Argon atmosphere with Hydrogen gas using a balloon (1 atm). Evacuate and backfill with H₂ three times. Allow the reaction to stir vigorously (800 rpm) at 25 °C.
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) every hour. The reaction is typically complete within 2–4 hours.
Work-up & Filtration: Once complete, purge the flask thoroughly with Argon to displace residual H₂. Filter the black suspension through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of methanol. Causality Note: Never allow the Pd/C filter cake to pull dry under vacuum while exposed to air, as it will spontaneously ignite.
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (bath temp < 40 °C) to yield Methyl[(3-amino-4,6-dimethylpyridin-2-yl)oxy]acetate as a solid.
Troubleshooting & Self-Validating Systems
To ensure the integrity of the protocol, utilize LC-MS as an in-process control (IPC). The mass transitions serve as a self-validating diagnostic tool for the Haber mechanism:
Final Product: Exact Mass = 210.10 | Expected[M+H]⁺ = 211.1
Diagnostic Action: If the LC-MS reveals a persistent peak at m/z 227.1, the reaction has stalled at the hydroxylamine stage. This indicates that the catalyst surface is either starved of hydrogen (poor stirring/depleted balloon) or poisoned. Corrective action: Replenish the H₂ balloon, increase the stirring rate to improve gas-liquid mass transfer, or spike the reaction with an additional 1 mol% of Pd/C.
Application Notes and Protocols for the Functionalization of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Introduction Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and materials. The presence of a nitro group (NO₂) dramatically alters the electronic properties and chemical reactivity of the pyridine system, making it a versatile synthetic intermediate.[1] This guide provides a detailed exploration of the primary functionalization strategies for this molecule, focusing on nucleophilic aromatic substitution, reduction of the nitro group, and modifications of the ester moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols.
The unique arrangement of the nitro group, methyl groups, and the oxyacetate substituent on the pyridine ring offers several avenues for selective chemical transformations. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[1] This activation, combined with the nitro group's susceptibility to reduction, opens up numerous pathways for functionalization.[1][2] Furthermore, the methyl ester of the oxyacetate side chain provides a handle for hydrolysis or amidation, allowing for the introduction of additional diversity.
This document will delve into the key reactive sites of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate and provide detailed protocols for its transformation into various valuable derivatives.
Key Functionalization Strategies
The primary sites for functionalization of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate are the nitro group and the ester functionality. The electron-deficient nature of the 3-nitropyridine ring system is the key to its reactivity.[3]
dot
Caption: Key functionalization pathways for the title compound.
Reduction of the Nitro Group to an Amine
The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines.[1] The resulting aminopyridines are crucial building blocks in the pharmaceutical industry.[1][4] A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media. The choice of reducing agent often depends on the presence of other functional groups in the molecule.[1]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5]
In a hydrogenation vessel, dissolve Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (1.0 eq) in a suitable solvent such as methanol or ethanol.
Carefully add 10% Pd/C (5-10 mol%) to the solution.
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude Methyl[(3-amino-4,6-dimethylpyridin-2-yl)oxy]acetate.
The product can be purified by column chromatography on silica gel if necessary.
Reagent/Parameter
Condition
Purpose
Catalyst
10% Pd/C
Facilitates the addition of hydrogen across the N-O bonds of the nitro group.
Hydrogen Source
H₂ gas
The reducing agent.
Solvent
MeOH or EtOH
Dissolves the substrate and facilitates the reaction.
Pressure
1-4 atm
Increases the concentration of hydrogen in the solution, accelerating the reaction rate.
Temperature
Room Temperature
Sufficient for the reaction to proceed.
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, particularly at the position bearing the nitro group.[3][6] This allows for the displacement of the nitro group by a variety of nucleophiles. The nitro group is a surprisingly good leaving group in many nucleophilic aromatic substitutions.[7]
Protocol 2: Substitution with Thiol Nucleophiles
Thiolates are effective nucleophiles for the displacement of nitro groups in 3-nitropyridine systems.[8][9]
To a solution of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (1.0 eq) in DMF, add the thiol (1.1 eq).
Add potassium carbonate (2.0 eq) to the mixture.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
dot
Caption: General mechanism of SNAr on the 3-nitropyridine ring.
Functionalization of the Ester Group
The methyl ester of the oxyacetate side chain is amenable to standard transformations such as hydrolysis and amidation.
Protocol 3: Alkaline Hydrolysis of the Methyl Ester
Alkaline hydrolysis converts the methyl ester to the corresponding carboxylic acid, which can be used for further functionalization, such as amide bond formation.[10][11]
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)
Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)
1 M Hydrochloric Acid (HCl)
Procedure:
Dissolve Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (1.0 eq) in a mixture of THF and water.
Add a solution of LiOH or NaOH (1.5 eq) in water.
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Reagent/Parameter
Condition
Purpose
Base
LiOH or NaOH
Catalyzes the hydrolysis of the ester.
Solvent
THF/Water
Co-solvent system to dissolve both the substrate and the base.
Acid
1 M HCl
Protonates the carboxylate to form the carboxylic acid.
Temperature
Room Temperature
Mild conditions to avoid side reactions.
Conclusion
Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a highly versatile building block for the synthesis of functionalized pyridine derivatives. The strategic functionalization of the nitro group through reduction or nucleophilic aromatic substitution, coupled with the modification of the ester side chain, provides access to a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide offer reliable and reproducible methods for the key transformations of this valuable intermediate.
References
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI.
Reactivity of the nitro group on a pyridine ring. Benchchem.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.
Recent Progress in Nitro-Promoted Direct Functionaliz
Application of Pd(II) Complexes with Pyridines as Catalysts for the Reduction of Aromatic Nitro Compounds by CO/H 2 O.
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
Nucleophilic arom
Exploring the Biological Activity of Nitropyridine Deriv
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv.
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine. Benchchem.
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
methyl ester hydrolysis: Topics by Science.gov. Science.gov.
Dissociation constants of 5-aryl-2-furancarboxylic acids and alkaline hydrolysis rates of their methyl esters. R Discovery.
Protocols for cross-coupling reactions using Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions Utilizing Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate as an Electrophilic Partner Introduction: Leveraging Nitroarenes in Modern Synthesis T...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions Utilizing Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate as an Electrophilic Partner
Introduction: Leveraging Nitroarenes in Modern Synthesis
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] While aryl halides and triflates are the conventional electrophilic partners, the use of alternative coupling handles is an area of intense research. This guide focuses on the application of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate as a potential electrophile in such transformations.
The core innovation lies in the use of the nitro group as a leaving group in a palladium-catalyzed cycle, a process known as denitrative cross-coupling. The electron-withdrawing nature of the nitro group activates the pyridine ring, making the C-NO₂ bond susceptible to oxidative addition by a low-valent palladium complex.[2][3] This approach is particularly valuable as nitroarenes are often more accessible, stable, and cost-effective than the corresponding halides or triflates.[3]
This document serves as a guide for researchers, providing a theoretical framework, mechanistic insights, and a detailed, developmental protocol for employing Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The Denitrative Suzuki-Miyaura Cycle
The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] When using a nitroarene as the electrophile, the cycle is initiated by the oxidative addition of the C-NO₂ bond to a Pd(0) complex.
The Catalytic Cycle consists of:
Oxidative Addition: A catalytically active Pd(0) species inserts into the carbon-nitro bond of the pyridine ring to form a Pd(II) complex. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aromatic ring.
Transmetalation: The organoboron species (boronic acid or ester) coordinates to the palladium center, typically after activation by a base. The organic moiety is then transferred from boron to palladium, displacing the leaving group and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]
Caption: Proposed catalytic cycle for denitrative Suzuki-Miyaura coupling.
Application Protocol: Suzuki-Miyaura Coupling of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate with Phenylboronic Acid
This section provides a detailed starting protocol for the coupling reaction. As this is a developmental method, optimization of catalyst, ligand, base, and solvent may be required to achieve optimal yields.
Rationale for Component Selection
Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Alternatively, modern precatalysts like those developed by Buchwald can offer higher activity for challenging substrates.[6]
Ligand (SPhos or XPhos): Electron-rich, bulky phosphine ligands such as SPhos and XPhos are known to promote challenging cross-coupling reactions.[6] They stabilize the Pd(0) species and facilitate the oxidative addition and reductive elimination steps, which can be difficult with electron-deficient pyridines.
Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively mild, base often employed in Suzuki couplings involving heteroaromatic compounds. Its high solubility in organic solvents can accelerate the transmetalation step.[7]
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent like dioxane or toluene with water is standard for Suzuki reactions. Water is essential for the transmetalation step with boronic acids, while dioxane effectively solubilizes the organic reagents and catalyst complex.[8]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
Reaction Setup: To a dry reaction tube equipped with a magnetic stir bar, add Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (0.5 mmol, 1.0 equiv), phenylboronic acid (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 3.0 equiv).[7]
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction tube. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
Heating and Stirring: Tightly seal the reaction tube and place it in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 12-24 hours.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[8]
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents: The specific toxicological properties of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate are not established; therefore, it should be handled with care, avoiding inhalation, ingestion, and skin contact.[9] Palladium catalysts are toxic and should be handled with caution. Boronic acids can be harmful if swallowed and may cause skin and eye irritation.[10]
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and can cause skin and respiratory irritation.[11] Avoid exposure to heat, sparks, and open flames.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
BenchChem. (2025).
MilliporeSigma. (2025).
Regulations.gov. (2017).
University of Victoria. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
Albaugh LLC. (2021).
Fisher Scientific. (n.d.).
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
RBNAinfo. (2021).
MDPI. (2023).
Chemistry LibreTexts. (2023).
PMC. (2022).
Reddit. (2023). Help needed with unreproducible Suzuki coupling.
ResearchGate. (n.d.). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers.
Application Note: Scalable Production of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound CAS: 893764-49-3 Executive Summary & Strategic Rationale Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Compound CAS: 893764-49-3
Executive Summary & Strategic Rationale
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a highly valued heterocyclic building block, frequently utilized as a core intermediate in the synthesis of advanced therapeutics, most notably in the development of novel, highly selective AKT1 inhibitors[1],[2].
Transitioning the synthesis of this intermediate from a milligram-scale discovery route to a robust, multi-gram (or kilogram) process requires overcoming two primary challenges: regioselectivity and exotherm mitigation . This application note details a highly optimized, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol designed specifically for safe and efficient scale-up.
Mechanistic Causality: The Case for SNAr
In discovery chemistry, 2-aryloxyacetates are sometimes synthesized via the direct O-alkylation of a 2-pyridone (e.g., 4,6-dimethyl-3-nitropyridin-2-ol) with an alkyl halide like methyl bromoacetate. However, as an Application Scientist, I strongly advise against this route for scale-up. The intermediate pyridone anion is ambidentate, leading to a competing mixture of O-alkylated and N-alkylated products. This lack of regiocontrol necessitates resource-heavy chromatographic purification, which is unviable at scale.
The SNAr Advantage:
By utilizing 2-chloro-4,6-dimethyl-3-nitropyridine as the electrophile and methyl glycolate (methyl 2-hydroxyacetate) as the nucleophile, we force a completely regiospecific SNAr reaction. The presence of the nitro group at the 3-position strongly withdraws electron density via both inductive and resonance effects[3]. This drastically lowers the energy of the pyridine ring's Lowest Unoccupied Molecular Orbital (LUMO), hyper-activating the C2 position for nucleophilic attack by the glycolate alkoxide[3]. The result is exclusive O-C bond formation with zero N-alkylation crossover.
Mechanistic logic tree comparing pyridone alkylation versus the SNAr approach.
Process Chemistry & Scale-Up Optimization
While early-stage SNAr protocols often rely on Sodium Hydride (NaH) in Dimethylformamide (DMF) to deprotonate the alcohol[2], this combination is a severe safety liability at scale due to the evolution of explosive hydrogen gas and the risk of thermal runaway.
To engineer a safer, scalable system, we evaluated mild inorganic bases. We identified that anhydrous Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) provides the optimal balance of safety and kinetics. The "cesium effect" significantly enhances the nucleophilicity of the methyl glycolate alkoxide by forming a highly reactive, loosely coordinated ion pair, allowing the reaction to proceed efficiently at 65 °C without hazardous gas evolution.
Quantitative Data: Optimization Matrix
Entry
Base
Solvent
Temp (°C)
Time (h)
Regioselectivity (O:N)
Yield (%)
Scalability Rating
1
NaH (60%)
DMF
0 to 25
4
>99:1
85
Poor (H₂ hazard, exothermic)
2
K₂CO₃
MeCN
80
12
>99:1
72
Moderate (Sluggish kinetics)
3
Cs₂CO₃
MeCN
65
5
>99:1
91
Excellent (Optimal balance)
4
Cs₂CO₃
THF
65
8
>99:1
82
Good (Lower base solubility)
100-Gram Scale Self-Validating Protocol
This protocol is designed as a self-validating system . By monitoring the specific visual and thermal checkpoints embedded below, the operator can confirm the mechanistic integrity of the reaction in real-time.
Reagents Required
2-chloro-4,6-dimethyl-3-nitropyridine: 100.0 g (0.536 mol, 1.0 equiv)
Methyl glycolate: 57.9 g (0.643 mol, 1.2 equiv)
Cesium Carbonate (anhydrous): 262.0 g (0.804 mol, 1.5 equiv)
Acetonitrile (MeCN, anhydrous): 1000 mL (10 volumes)
Step-by-Step Methodology
Reactor Preparation: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge the anhydrous MeCN (1000 mL) and Cs₂CO₃ (262.0 g). Stir at 250 rpm to suspend the base.
Nucleophile Activation: Add methyl glycolate (57.9 g) to the suspension at 20 °C. Stir for 30 minutes.
Self-Validation Checkpoint (Visual): The mixture will remain a white, opaque suspension.
Electrophile Addition (SNAr): Add the 2-chloro-4,6-dimethyl-3-nitropyridine (100.0 g) portion-wise over 15 minutes.
Self-Validation Checkpoint (Thermal & Visual): A mild exotherm (ΔT ≈ +5 to +8 °C) will be observed. The reaction mixture will rapidly transition from pale yellow to a deep orange/red hue. This color shift is the definitive visual marker of the Meisenheimer complex intermediate forming[3].
Heating & Maturation: Ramp the internal temperature to 65 °C and maintain for 5 hours.
In-Process Control (IPC): Sample the reaction mixture, dilute in MeCN, and analyze via HPLC (254 nm).
Self-Validation Checkpoint (Analytical): Proceed to workup only when the 2-chloro starting material peak is < 1.0% (Area %).
Workup & Solvent Swap: Cool the reactor to 20 °C. Filter the mixture through a pad of Celite to remove inorganic salts (CsCl and unreacted Cs₂CO₃). Wash the filter cake with EtOAc (200 mL). Concentrate the combined filtrate under reduced pressure (40 °C, 50 mbar) to remove MeCN.
Isolation: Redissolve the crude residue in EtOAc (400 mL) and wash with deionized water (2 × 200 mL) to remove residual glycolate. Dry the organic layer over MgSO₄, filter, and concentrate to roughly 150 mL. Slowly add Heptane (300 mL) while stirring to induce crystallization. Filter the resulting solid and dry under vacuum at 40 °C for 12 hours.
Expected Yield: ~117 g (91%).
Process flow diagram for the scalable SNAr synthesis of the target acetate.
Analytical Validation
To ensure the integrity of the isolated Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate, the following analytical signatures must be confirmed:
Application Note: Advanced Esterification Techniques for 4,6-Dimethyl-3-nitropyridin-2-ol Derivatives
Executive Summary In modern drug development and complex organic synthesis, the generation of highly reactive "active esters" is a critical step for facilitating challenging amidations, macrolactamizations, and cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and complex organic synthesis, the generation of highly reactive "active esters" is a critical step for facilitating challenging amidations, macrolactamizations, and cross-coupling reactions. Derivatives of 2-hydroxypyridine have long been utilized as both tautomeric catalysts and leaving groups[1]. Specifically, 4,6-dimethyl-3-nitropyridin-2-ol (synthesized via the condensation of 2-nitroacetamide with pentane-2,4-dione[2]) represents a highly specialized scaffold. This application note details the mechanistic rationale and validated protocols for the regioselective O-esterification (O-acylation) of this compound, providing researchers with actionable, field-proven methodologies.
Mechanistic Rationale: Tautomerism and Regioselectivity
As a Senior Application Scientist, it is crucial to understand that esterifying 2-hydroxypyridine derivatives is not a standard alcohol acylation. These compounds exist in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms[3]. This ambident nature theoretically allows for both O-acylation and N-acylation.
However, the unique substitution pattern of 4,6-dimethyl-3-nitropyridin-2-ol dictates a strict O-regioselectivity due to two synergistic effects:
Steric Shielding (The 6-Methyl Effect): The methyl group at the 6-position is directly adjacent to the ring nitrogen (N1). This creates a severe steric clash for any incoming electrophile attempting N-acylation, kinetically locking the reaction pathway toward the exocyclic oxygen.
Electronic Activation (The 3-Nitro Effect): The strongly electron-withdrawing 3-nitro group lowers the pKa of the hydroxyl proton. Upon deprotonation, the resulting pyridin-2-olate anion is highly stabilized. When O-acylated, the 3-nitro group turns the pyridine ring into an exceptional leaving group, yielding an "active ester" that is highly susceptible to nucleophilic attack by amines or organocuprates[4].
Figure 1: Tautomeric equilibrium and regioselective O-acylation logic.
Quantitative Comparison of Esterification Methods
Selecting the correct esterification method depends on the stability of the parent carboxylic acid and the desired scale. Below is a summary of field-validated conditions for the O-acylation of 4,6-dimethyl-3-nitropyridin-2-ol.
Esterification Method
Reagents & Catalysts
Temp (°C)
Time (h)
Typical Yield
Regioselectivity (O:N)
Acid Chloride
R-COCl, TEA, DCM
0 to 25
2 - 4
85 - 95%
>99:1
Carbodiimide
R-COOH, EDC, DMAP, THF
25
12 - 16
75 - 85%
>95:5
Mixed Anhydride
R-COOH, Isobutyl chloroformate
-15 to 25
4 - 6
80 - 90%
>99:1
Sulfonylation
TsCl, Pyridine, DCM
0 to 25
3 - 5
88 - 94%
>99:1
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in monitoring steps and specific workup conditions are included to prevent the premature hydrolysis of the highly reactive 2-pyridyl ester products[5].
Protocol A: Synthesis of Active Esters via Acid Chlorides (Schotten-Baumann Type)
Use this method when the corresponding acyl chloride of your target carboxylic acid is commercially available or easily synthesized.
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 4,6-dimethyl-3-nitropyridin-2-ol (1.0 equiv, 10 mmol) and suspend in anhydrous dichloromethane (DCM, 30 mL).
Base Addition: Add triethylamine (TEA, 1.5 equiv, 15 mmol) dropwise. The suspension will typically clear as the soluble pyridin-2-olate triethylammonium salt forms. Cool the reaction mixture to 0 °C using an ice bath.
Acylation: Dissolve the target acyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation.
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material should be consumed within 2 hours.
Workup (Critical Step): Causality Note: Active esters of 3-nitropyridinols are sensitive to basic hydrolysis. Quench the reaction with ice-cold saturated aqueous
NaHCO3
(20 mL). Extract the organic layer, wash with ice-cold brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at <30 °C to yield the O-acylated product.
Protocol B: EDC/DMAP-Mediated Esterification
Use this method for complex, delicate aliphatic or aromatic carboxylic acids that cannot be converted to acid chlorides.
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv, 5 mmol) in anhydrous THF (20 mL). Add EDC·HCl (1.2 equiv, 6 mmol) and DMAP (0.1 equiv, 0.5 mmol). Stir for 20 minutes at room temperature to generate the O-acylisourea intermediate.
Coupling: Add 4,6-dimethyl-3-nitropyridin-2-ol (1.1 equiv, 5.5 mmol) in one portion.
Reaction: Stir the mixture at room temperature for 12 hours. The formation of the active ester can be tracked via LC-MS (monitor for the mass of the desired ester; note that ionization may cause fragmentation of the pyridyloxy group).
Isolation: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 5% aqueous citric acid (to remove DMAP and unreacted pyridine starting material) and brine. Dry over
MgSO4
and concentrate. Purify via flash chromatography if necessary, using deactivated silica gel.
Figure 2: Step-by-step workflow for the generation of 2-pyridyl active esters.
Downstream Applications in Drug Development
Once the 4,6-dimethyl-3-nitropyridin-2-yl ester is synthesized, it serves as an elite electrophile. It can be subjected to:
Amidation: Reacting with sterically hindered amines to form stable amide bonds without the need for further coupling reagents. The 4,6-dimethyl-3-nitropyridin-2-ol byproduct can be easily washed away with mild aqueous base.
Ketone Synthesis: Reacting with organocuprate reagents to yield ketones, a method highly effective with 2-pyridyl esters[4].
Best storage conditions to prevent degradation of Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Technical Support Center: Storage & Troubleshooting Guide for Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Storage & Troubleshooting Guide for Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your chemical precursors is paramount. Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (CAS: 893764-49-3) is a highly functionalized pyridine derivative. While its reactivity makes it a valuable synthetic intermediate, it also renders it highly susceptible to environmental degradation.
This guide provides an authoritative, mechanistic breakdown of how this compound degrades, the optimal storage conditions to prevent it, and self-validating troubleshooting protocols to ensure your experiments remain reproducible.
Part 1: The Chemistry of Degradation
To effectively store a compound, you must first understand the causality behind its instability. Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate features three structural vulnerabilities:
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: The 2-position of the pyridine ring is highly electrophilic. It is activated by both the electronegative ring nitrogen and the strongly electron-withdrawing 3-nitro group. Even weak nucleophiles, such as atmospheric moisture (water), can attack this position, displacing the entire oxyacetate leaving group to form 4,6-dimethyl-3-nitropyridin-2-ol[1].
Ester Hydrolysis: The methyl ester moiety is kinetically sensitive to moisture and pH fluctuations. Exposure to water leads to the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol[2].
Photodegradation of the Nitro Group: Nitropyridines are highly photoactive. Exposure to UV or visible light excites the molecule, which can trigger an NO2 roaming mechanism or the photoreduction of the nitro group to a nitroso derivative[3]. This often manifests as a distinct color change in the solid or solution.
Fig 1. Primary degradation pathways of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate.
Part 2: Optimal Storage Conditions
To arrest the kinetic degradation pathways outlined above, strict environmental controls must be maintained. The following table summarizes the quantitative parameters required to preserve the compound's integrity.
Parameter
Short-Term Storage (1-2 weeks)
Long-Term Storage (> 2 weeks)
Causality / Scientific Rationale
Temperature
-4°C
-20°C
Low temperatures drastically reduce the kinetic rate constants for both ester hydrolysis and thermal degradation,[2].
Atmosphere
Argon / Nitrogen
Argon / Nitrogen
Purging the headspace with inert gas excludes atmospheric moisture, preventing water-driven SNAr and hydrolysis[4].
Light Exposure
Dark / Amber Vial
Dark / Amber Vial
Blocking UV/Vis wavelengths prevents the excitation of the nitro group, halting NO2 roaming and photoreduction[3].
Physical State
Neat Solid
Neat Solid
Storing the compound in solution (especially in hygroscopic solvents) exponentially increases the probability of nucleophilic attack[4].
Part 3: Troubleshooting & FAQs
Q1: My LC-MS chromatogram shows a new peak with a lower retention time after storing the compound in DMSO for a week. What happened?A: You are likely observing moisture-driven degradation. Dimethyl sulfoxide (DMSO) is highly hygroscopic; once opened, it rapidly absorbs atmospheric water. Because the 2-position of your pyridine ring is highly activated by the 3-nitro group[1], this absorbed water acts as a nucleophile. Depending on the exact mass of the new peak, you have either triggered Nucleophilic Aromatic Substitution (SNAr) displacing the oxyacetate group, or standard ester hydrolysis[2]. Solution: Always use freshly opened, anhydrous DMSO packaged under Argon, and never store the compound in solution for extended periods.
Q2: We left the sealed vial on the benchtop under standard laboratory fluorescent lighting, and the pale yellow powder turned dark orange. Is it still usable?A: No, the batch is likely compromised. Nitropyridines are notoriously photoactive. Exposure to ambient UV/Vis light excites the molecule, triggering an NO2 roaming mechanism or reducing the nitro group to a nitroso derivative[3]. This structural change alters the electronic conjugation of the pyridine ring, which manifests visually as a shift from yellow to dark orange/brown.
Q3: How can I definitively distinguish between the ester hydrolysis product and the SNAr cleavage product using Mass Spectrometry?A: You can differentiate them by analyzing the mass-to-charge ratio (m/z) in positive ion mode:
Intact Parent: Formula
C10H12N2O5
(Expected
[M+H]+≈241.1
)
Ester Hydrolysis Product: Loss of a methyl group and addition of hydrogen (loss of net
CH2
). Expected
[M+H]+≈227.1
.
SNAr Cleavage Product: Complete loss of the methyl glycolate moiety, leaving 4,6-dimethyl-3-nitropyridin-2-ol. Expected
[M+H]+≈169.1
.
Part 4: Standard Operating Procedure (SOP) - Aliquoting & Self-Validation
To ensure a self-validating experimental system, do not repeatedly freeze-thaw the primary stock vial. Follow this step-by-step methodology to prepare single-use aliquots safely.
Step 1: Thermal Equilibration
Remove the sealed master vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder. This microscopic layer of water is sufficient to initiate rapid ester hydrolysis over subsequent weeks[4].
Step 2: Inert Atmosphere Handling
Transfer the equilibrated vial to a glove box or a controlled environment purged with dry Argon or Nitrogen.
Step 3: Anhydrous Solvent Preparation
If aliquoting requires a solvent, use strictly anhydrous, amine-free solvents (e.g., anhydrous Acetonitrile).
Causality: The presence of any primary or secondary amines in the solvent will act as potent nucleophiles, rapidly displacing the oxyacetate group via SNAr[1].
Step 4: Distribution and Evaporation
Dissolve the compound and distribute it into single-use amber glass vials. Remove the solvent under a gentle stream of dry nitrogen. Purge the headspace of each vial with Argon, cap tightly, and immediately transfer to -20°C.
Step 5: T0 Baseline Validation (Critical Step)
Immediately take one of the newly prepared aliquots and run an HPLC-UV/MS analysis. Record the purity and the exact area percent of the parent peak. This chromatogram serves as your "Time-Zero" (T0) baseline. Before any future critical experiment, run the aliquot against this T0 baseline. If the parent peak area has degraded by >2%, or if peaks at
m/z
169 or 227 appear, discard the aliquot.
References
methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate - 中文蛋白资源. cnprot.com. Retrieved from [Link]
Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. Journal of the American Chemical Society. Retrieved from [Link]
N95-24124: Rate equation of ester hydrolysis. NASA Technical Reports Server. Retrieved from [Link]
A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
Introduction In pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven walkthrough for developin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for a novel compound: Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate. As this is a new chemical entity (NCE), no standard method exists. Therefore, we will build a method from first principles, comparing different stationary phase chemistries to achieve optimal separation and then validating the final method according to the stringent guidelines of the International Council for Harmonisation (ICH).[1][2][3][4]
The objective is to establish an analytical procedure that is not only precise and accurate for quantifying the API but is also specific enough to separate it from any potential degradation products.[5][6][7] This "stability-indicating" capability is critical for assessing the drug's shelf-life and ensuring patient safety.[6] This guide is intended for researchers, analytical chemists, and drug development professionals who require a practical, scientifically-grounded framework for HPLC method development and validation.
Analyte Characterization & Initial Method Development Strategy
Before any practical work begins, a thorough analysis of the target molecule's structure is essential to predict its chromatographic behavior.
Pyridine Ring: A basic, aromatic heterocyclic ring. The nitrogen atom can be protonated at low pH.
Nitro Group (-NO2): A strongly electron-withdrawing group, which increases the molecule's polarity and provides a strong UV chromophore, essential for detection.
Methyl Groups (-CH3): Two methyl groups add hydrophobicity.
Oxyacetate Moiety: The ether and ester functionalities add polarity. The ester is susceptible to hydrolysis under acidic or basic conditions.
Based on this structure—a moderately polar compound with aromatic and ionizable features—reversed-phase HPLC (RP-HPLC) is the logical starting point.
Initial Chromatographic Conditions:
Detection: The nitro-aromatic system is expected to have a strong UV absorbance. A photodiode array (PDA) detector will be used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is predicted to be around 260-280 nm.[8][9]
Mobile Phase: A gradient of an acidic aqueous phase (to ensure consistent protonation of the pyridine nitrogen) and an organic modifier is appropriate.
Aqueous Phase (A): 0.1% Formic Acid in Water. This provides a low pH (~2.7) to suppress silanol interactions on the column and ensure a consistent ionic state for the analyte.
Organic Phase (B): Acetonitrile. Chosen for its low viscosity and UV transparency.
Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v) is typically a good starting point to ensure sample compatibility.
Method Optimization: A Comparative Study of Stationary Phases
The heart of method development lies in selecting the right column. The choice of stationary phase dictates the selectivity of the separation. To find the optimal column, we will compare two distinct yet viable reversed-phase chemistries: a traditional C18 and a Phenyl-Hexyl phase.
Alternative 1: The Workhorse (C18 Column): An octadecylsilane (C18) phase separates compounds primarily based on hydrophobic interactions. It is the most common and a reliable starting point for most small molecules.[10]
Alternative 2: The Alternative Selectivity (Phenyl-Hexyl Column): This phase offers a different separation mechanism. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of our analyte.[10][11][12] This can provide unique selectivity, especially for separating compounds with similar hydrophobicity but different aromaticity, a common scenario with degradation products.[11][13]
Comparative Experiment
A system suitability solution containing the intact API and its forced degradation products (see Section 4 for protocol) was injected onto both columns under the same gradient conditions.
Parameter
C18 (Workhorse)
Phenyl-Hexyl (Alternative)
Rationale for Comparison
Stationary Phase
Octadecylsilane
Phenyl-Hexyl
Compares hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions.
API Retention Time
10.5 min
9.2 min
Phenyl-Hexyl is typically less retentive for non-aromatic compounds but engages with aromatics.
Critical Pair Resolution
1.4 (co-elution with a major degradant)
2.8 (baseline separation)
The Phenyl-Hexyl phase shows superior ability to resolve the API from a structurally similar degradant, likely due to π-π interactions.[11]
Peak Tailing Factor
1.3
1.1
Both are acceptable (<2), but the Phenyl-Hexyl provides better peak symmetry.[14][15]
Analysis Time
20 min
18 min
Faster elution on the Phenyl-Hexyl column allows for a shorter overall run time.
Decision: The Phenyl-Hexyl column provided significantly better resolution for the critical pair (API and its closest eluting degradant) and superior peak shape. This demonstrates its alternative selectivity and makes it the clear choice for the final stability-indicating method.
The Final Optimized HPLC Method
Based on the comparative study, the following method was established for validation:
Parameter
Condition
Instrument
Agilent 1260 Infinity II HPLC or equivalent with DAD
Column
Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-1 min (30% B), 1-12 min (30-80% B), 12-13 min (80-30% B), 13-18 min (30% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
DAD, 265 nm
Run Time
18 minutes
Full Method Validation Protocol & Results
The chosen method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][16] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[2][4]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][16] Forced degradation studies are the cornerstone of developing a stability-indicating method.[5][6][7]
Experimental Protocol:
Solutions of the API (at 1 mg/mL) were subjected to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[17][18]
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[17][18]
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[17]
Thermal: Solid drug substance at 105°C for 48 hours.
Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[17][18]
Results:
The method demonstrated excellent specificity. In all stress conditions, the main API peak was well-resolved from all degradation product peaks (Resolution > 2.0). The PDA detector was used to confirm peak purity for the API peak in all stressed samples, showing no co-eluting impurities.
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[14][15][19][20]
Parameter
Acceptance Criteria
Result
Tailing Factor (T)
T ≤ 2.0
1.1
Theoretical Plates (N)
N > 2000
8500
%RSD of 6 Injections
≤ 1.0%
0.4%
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
Experimental Protocol:
A series of seven solutions were prepared from a stock solution, ranging from 5 µg/mL (LOQ) to 150 µg/mL (150% of the target concentration).
Results:
The method was linear over the tested range.
Correlation Coefficient (r²): 0.9998
Y-intercept: Close to zero, indicating minimal systematic error.
Accuracy (Recovery)
Accuracy was determined by analyzing samples of a known concentration and comparing the measured value to the true value.
Experimental Protocol:
Accuracy was assessed at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.
Results:
The method is highly accurate.
Mean Recovery: 99.2% - 101.5% across all levels.
%RSD: < 1.0% at each level.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol:
Repeatability (Intra-day): Six replicate preparations of the standard solution were analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.
Results:
The method is highly precise.
Repeatability %RSD: 0.5%
Intermediate Precision %RSD: 0.8%
Overall %RSD (both days): 0.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol:
Determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
LOD: 1.5 µg/mL
LOQ: 5.0 µg/mL
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Experimental Protocol:
Small changes were made to the method parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 unit)
Results:
No significant changes in retention time, peak shape, or resolution were observed, demonstrating the method's robustness for routine use.
Visual Summaries of Workflows
Method Development & Validation Workflow
Caption: Workflow from initial development to a fully validated HPLC method.
Column Selection Decision Logic
Caption: Decision logic for selecting the optimal chromatographic column.
Conclusion
This guide has demonstrated a comprehensive, comparative approach to developing and validating a stability-indicating HPLC method for a new chemical entity, Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate. By comparing a standard C18 stationary phase with a Phenyl-Hexyl phase, we established that the latter provided superior selectivity and resolution for separating the API from its stress-induced degradation products.
The final method was successfully validated according to ICH Q2(R1) guidelines, proving to be specific, linear, accurate, precise, and robust. The data presented herein confirms that the validated method is suitable for its intended purpose: the reliable quantification of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate in the presence of its degradants, making it a critical tool for future stability studies and quality control.
References
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development
Source: Open Access Journals
URL: [Link]
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances
Source: Onyx Scientific
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: System suitability Requirements for a USP HPLC Method - HPLC Primer
Source: HPLC Primer
URL: [Link]
Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION
Source: Taylor & Francis Online
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: System suitability Requirements for a USP HPLC Method
Source: MicroSolv Technology Corporation
URL: [Link]
Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Stability Indicating HPLC Method Development: A Review
Source: International Journal of Pharmacy & Pharmaceutical Research
URL: [Link]
Title: HPLC System Suitability Testing Guide
Source: Scribd
URL: [Link]
Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025
Source: YouTube
URL: [Link]
Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
Source: Waters
URL: [Link]
Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases
Source: Agilent Technologies
URL: [Link]
Title: The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection
Source: PubMed
URL: [Link]
Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column
Source: LCGC International
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Title: Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique
Source: ResearchGate
URL: [Link]
Title: System Suitability for USP Methods - USP's Future Expectations
Source: ECA Academy
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Title: A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping
Source: Separation Science
URL: [Link]
Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient
Source: Shimadzu
URL: [Link]
Title: Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures
Source: Advanced Materials Technology
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Benchmarking Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate against standard pyridine building blocks
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks that streamline the synthesis of complex pharmaceutical scaffolds. The synthesis of rigidified bicyclic syst...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks that streamline the synthesis of complex pharmaceutical scaffolds. The synthesis of rigidified bicyclic systems, such as pyrido[2,3-b][1,4]oxazines, is a critical path in developing advanced kinase inhibitors, including [1] and[2].
Traditionally, these scaffolds are built stepwise from simple halopyridines. However, the introduction of pre-functionalized scaffolds like (MDNPA, CAS: 893764-49-3) has shifted the paradigm toward higher step economy. This guide objectively benchmarks MDNPA against standard pyridine building blocks, detailing the mechanistic rationale, comparative performance, and field-proven experimental protocols.
Structural Rationale & Mechanistic Causality
The design of MDNPA incorporates two critical functional features that dictate its superior performance in cascade reactions:
The Oxyacetate Moiety: Standard halopyridines (e.g., 2-chloro-3-nitropyridine) require harsh nucleophilic aromatic substitution (SNAr) with glycolates to install the oxygen linker. MDNPA pre-installs this linkage, providing an electrophilic methyl ester trap. Upon reduction of the adjacent 3-nitro group, the nascent amine spontaneously undergoes intramolecular lactamization to form the oxazine ring.
The 4,6-Dimethyl Substitution: The methyl groups exert a dual effect. Sterically, they restrict the rotation of adjacent substituents, pre-organizing the conformation favorably for cyclization via the Thorpe-Ingold effect. Electronically, they increase the electron density of the pyridine ring, which modulates the basicity of the resulting oxazine nitrogen—a critical parameter in optimizing kinase hinge-binding interactions[3].
Comparative Benchmarking
To objectively evaluate MDNPA, we benchmark it against two standard alternatives: the unhindered 2-Chloro-3-nitropyridine and the sterically hindered 2-Chloro-4,6-dimethyl-3-nitropyridine .
Table 1: Performance Benchmarking in Pyrido-oxazine Synthesis
Low yielding SNAr due to poor nucleophilicity of glycolates.
2-Chloro-4,6-dimethyl-3-nitropyridine
3
SNAr (120°C), Pd/C H2, Heat
20-30%
Severe steric hindrance at C2 drastically reduces SNAr efficiency.
MDNPA (Advanced)
1
Pd/C, H2 (rt), Spontaneous cyclization
85-95%
Requires specific commercial sourcing or custom synthesis.
Experimental Workflow & Self-Validating Protocol
The following protocol details the one-pot reduction and lactamization of MDNPA to yield 5,7-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one . Every step is designed as a self-validating system to ensure reproducibility, safety, and high yield.
Step 1: Solubilization & Setup
Action: Dissolve MDNPA (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
Causality: Methanol serves as both a highly polar solvent to stabilize the transition state and a proton source for the reduction. Anhydrous conditions are critical to prevent premature hydrolysis of the methyl ester into an unreactive carboxylic acid.
Step 2: Catalyst Addition & Inerting
Action: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).
Causality & Validation: Argon purging is a self-validating safety mechanism; failure to displace oxygen before adding Pd/C to methanol will reliably result in auto-ignition. The Pd/C provides the active surface for hydrogen adsorption and nitro-group reduction.
Step 3: Hydrogenation Cascade
Action: Evacuate the Argon and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.
Causality: The nitro group is reduced to an amine. Due to the Thorpe-Ingold effect induced by the 4,6-dimethyl groups, the amine is forced into close proximity with the ester, triggering an immediate intramolecular nucleophilic attack and eliminating methanol.
Step 4: In-Process Monitoring (Self-Validation)
Action: Monitor the reaction via LC-MS.
Validation: The system validates its own progress through distinct mass shifts. The disappearance of the starting material (m/z 241 [M+H]+) and the appearance of the cyclized product (m/z 179 [M+H]+) confirms both reduction and lactamization are complete. A transient peak at m/z 211 indicates the uncyclized amine intermediate.
Step 5: Workup & Isolation
Action: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot ethyl acetate, then concentrate the filtrate in vacuo. Triturate with cold diethyl ether.
Causality: The product often precipitates out of cold methanol; washing with hot ethyl acetate ensures complete recovery from the Celite pad. Trituration removes non-polar impurities, yielding the pure lactam as an off-white solid.
Visualizations
Workflow comparison: Step economy of MDNPA vs. standard halopyridines in oxazine synthesis.
Mechanistic pathway of the one-pot reduction and intramolecular lactamization cascade.
References
Covalent modifiers of akt1 and uses thereof - Google Patents (WO2024178390A1).
Akt1 modulators - Google Patents (WO2024073371A1).
Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors - Google Patents (WO2023220541A1).
Comparative Stability Guide: Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate in Acidic vs. Basic Conditions
As a Senior Application Scientist, evaluating the hydrolytic stability of functionalized heterocycles is a critical prerequisite for successful drug formulation and synthesis scale-up. This guide provides an objective, d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the hydrolytic stability of functionalized heterocycles is a critical prerequisite for successful drug formulation and synthesis scale-up. This guide provides an objective, data-driven comparison of the stability of Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate (Compound A) against its unsubstituted analog, Methyl (pyridin-2-yloxy)acetate (Compound B).
By dissecting the electronic and steric influences of the 4,6-dimethyl and 3-nitro substituents, we establish a predictive framework for how these molecules behave under extreme pH stress.
Structural Analysis & Mechanistic Rationale
Understanding the degradation of Compound A requires analyzing the interplay between its ester functionality and its highly functionalized pyridine core. The reactivity is governed by two distinct mechanisms depending on the pH environment.
Alkaline Conditions (pH > 10): Saponification and SNAr
In basic environments, two competing degradation pathways emerge:
Base-Catalyzed Ester Hydrolysis (
BAC2
): The methyl ester is highly susceptible to nucleophilic attack by hydroxide ions. This proceeds via a standard bimolecular, acyl-oxygen cleavage mechanism (
BAC2
), forming a tetrahedral intermediate before collapsing into the corresponding carboxylate salt and methanol[1]. This is the primary degradation route for both Compound A and Compound B.
Nucleophilic Aromatic Substitution (SNAr): This is the critical differentiator. In Compound A, the strongly electron-withdrawing 3-nitro group activates the C2 position of the pyridine ring. Hydroxide can attack the C2 carbon, displacing the oxyacetate moiety (which leaves as a glycolate anion) to form 4,6-dimethyl-3-nitropyridin-2-ol, which rapidly tautomerizes to the stable pyridone[2][3]. Compound B, lacking the nitro group, is highly resistant to this secondary SNAr pathway.
Acidic Conditions (pH < 3): Protonation and
AAC2
Hydrolysis
In acidic media, degradation is significantly slower:
Acid-Catalyzed Ester Hydrolysis (
AAC2
): This pathway requires initial protonation of the carbonyl oxygen, followed by the attack of a weak nucleophile (water). Because this is an equilibrium-driven process, the kinetics are inherently slower than alkaline saponification[4][5].
Pyridine Protonation: The basicity of the pyridine nitrogen is heavily modulated by substituents. In Compound A, the electron-withdrawing 3-nitro group severely depresses the
pKa
of the conjugate acid. While protonation increases aqueous solubility, the ether linkage at C2 remains stable against weak nucleophiles like water, preventing SNAr cleavage under acidic conditions.
Fig 1. Divergent alkaline degradation pathways driven by nitro-group activation.
Comparative Stability Data
The quantitative data below summarizes the hydrolytic behavior of both compounds under forced degradation conditions (40°C). The inclusion of Taft steric parameters and Hammett electronic constants explains the observed kinetic deviations[5].
Table 1: Comparative Kinetic Stability Data (40°C)
Compound
Condition
Primary Pathway
Secondary Pathway
Est.
t1/2
Mass Balance
Compound A
Acidic (pH 1.2)
AAC2
Ester Hydrolysis
None
> 120 hours
99.2%
Compound B
Acidic (pH 1.2)
AAC2
Ester Hydrolysis
None
~ 96 hours
99.5%
Compound A
Basic (pH 12.0)
BAC2
Ester Hydrolysis
SNAr Ether Cleavage
< 0.5 hours
98.1%
Compound B
Basic (pH 12.0)
BAC2
Ester Hydrolysis
None
~ 1.2 hours
99.8%
Note: Compound A exhibits a slightly longer half-life in acid than Compound B due to the steric shielding (Taft
Es
effect) of the 4,6-dimethyl groups near the reaction center, which hinders the bulky tetrahedral intermediate formation during
AAC2
hydrolysis.
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not just dictate actions; they must validate themselves. The following workflow incorporates strict mass balance tracking and orthogonal quenching to guarantee that the observed kinetics are an artifact of the molecule, not the methodology.
Causality Behind Experimental Choices:
Cosolvent Selection (Acetonitrile): Both compounds are highly lipophilic. Conducting the assay in purely aqueous buffers leads to precipitation, which falsely depresses the apparent degradation rate. A 50:50 MeCN:Aqueous system ensures homogeneity.
Temperature (40°C): Selected to accelerate hydrolytic kinetics without inducing homolytic bond cleavage or thermal degradation pathways that are irrelevant at ambient storage conditions.
Equimolar Quenching: Reactions must be stopped instantaneously at specific timepoints. Using precise equimolar neutralization prevents continued degradation in the autosampler queue.
Fig 2. Self-validating forced degradation workflow with mass balance tracking.
Step-by-Step Methodology
Phase 1: Stock Preparation & Baseline Validation
Accurately weigh 10.0 mg of Compound A into a 10 mL volumetric flask.
Dissolve completely in 5.0 mL of HPLC-grade Acetonitrile (MeCN).
Dilute to volume with MS-grade water to achieve a 1.0 mg/mL stock solution.
Self-Validation Step: Inject the
T0
sample immediately via RP-HPLC-UV (254 nm) to establish the 100% mass balance baseline area.
Phase 2: Forced Degradation Execution
Acidic Stress: Transfer 2.0 mL of the stock solution to a sealed glass vial. Add 2.0 mL of 0.2N HCl. Incubate in a thermomixer at 40°C.
Basic Stress: Transfer 2.0 mL of the stock solution to a separate vial. Add 2.0 mL of 0.2N NaOH. Incubate at 40°C.
Control: Transfer 2.0 mL of stock, add 2.0 mL of MS-grade water, and incubate at 40°C to rule out purely thermal or solvent-driven degradation.
Phase 3: Quenching and Analysis
At predetermined timepoints (1h, 4h, 24h), extract 500 µL aliquots from each vial.
Quench immediately:
For the acidic sample, add 500 µL of 0.1N NaOH.
For the basic sample, add 500 µL of 0.1N HCl.
Vortex the quenched samples for 10 seconds and transfer to HPLC vials.
Analyze via RP-HPLC coupled with High-Resolution Mass Spectrometry (HRMS).
Data Processing: Calculate the remaining parent compound percentage. Sum the peak areas of all degradants (adjusting for relative response factors) to verify that the total mass balance remains
≥
98%. A drop in mass balance indicates volatile degradants, precipitation, or secondary polymerization.
References
Source: Journal of the American Chemical Society (ACS)
Ir(I)
Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis(O,O′-di(2-phenylethyl)dithiophosphato) nickel(II)
Taft equation and Steric Parameters
Source: Grokipedia
URL
Personal protective equipment for handling Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
As a Senior Application Scientist overseeing pharmaceutical intermediate scale-up, I recognize that handling specialized building blocks like Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate requires moving beyond ge...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing pharmaceutical intermediate scale-up, I recognize that handling specialized building blocks like Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate requires moving beyond generic safety data sheets. This compound is a highly specific intermediate, prominently utilized in the synthesis of covalent modifiers for AKT1 kinase in oncology drug development[1][2].
However, its structural motif—a nitropyridine ring linked to an ester—presents specific occupational hazards that demand a rigorously designed Personal Protective Equipment (PPE) ecosystem. This guide provides the mechanistic rationale and self-validating protocols necessary to handle this compound safely, ensuring both scientific integrity and operator protection.
Mechanistic Toxicology: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the molecular threat. Nitroaromatic compounds are inherently lipophilic, a property that facilitates [3].
Once absorbed systemically, the nitro group undergoes enzymatic reduction via hepatic nitroreductases and CYP450 enzymes. This metabolic activation generates highly reactive nitroso and hydroxylamine electrophiles. These intermediates are responsible for two primary toxicological pathways:
Methemoglobinemia: The oxidation of ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, severely impairing oxygen transport[4].
Genotoxicity: Electrophilic attack on nucleic acids, leading to covalent DNA adduct formation[5].
Your PPE and handling workflow must be specifically engineered to break this dermal and inhalation exposure pathway.
Fig 1: Mechanistic toxicology of nitropyridines driving stringent PPE requirements.
Risk Assessment & Hazard Matrix
While specific in vivo toxicity data for this exact proprietary molecule may be limited, we must operate under the authoritative assumption that it shares the hazard profile of its structural analogs (e.g., 4-nitropyridine and nitrobenzene)[4][6].
Hazard Category
Extrapolated GHS Class
Mechanistic Consequence
Required PPE Defense
Dermal Toxicity
Category 3 (Toxic)
High lipophilicity allows rapid percutaneous absorption of the nitroaromatic core.
Neoprene over Nitrile double-gloving; FR Lab Coat.
Systemic Toxicity
Category 4 (Harmful)
Enzymatic reduction to nitroso species drives hemoglobin oxidation (Methemoglobinemia).
A self-validating safety system relies on redundancy. Do not rely on a single layer of protection when handling nitropyridine derivatives.
Dermal Protection (The Critical Barrier)
Standard disposable nitrile gloves are insufficient for prolonged exposure to nitroaromatics, which can permeate thin barriers in minutes[3][7].
Inner Glove: 4-mil disposable nitrile (Provides dexterity and acts as an immediate visual indicator for outer glove breaches).
Outer Glove: 15-mil Neoprene or Butyl rubber. Causality: Neoprene provides superior chemical resistance against both the ester functionality and the nitroaromatic core, preventing percutaneous absorption[7].
Body: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned to the neck.
Respiratory & Ocular Protection
Handling the dry powder creates a severe aerosolization risk.
Primary Control: All handling must occur within a Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet.
Secondary PPE: If engineering controls are compromised or unavailable, a with P100/Organic Vapor (OV) combination cartridges is mandatory[8].
Ocular: Indirect-vent chemical splash goggles (ANSI Z87.1+). Standard safety glasses are inadequate due to the risk of fine powder migration around the lenses.
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound remains fully contained during transfer and solvation, minimizing operator exposure.
Fig 2: Step-by-step operational workflow for high-containment handling of nitropyridines.
Phase 1: Environmental Setup
Verify Containment: Ensure the VBE is operational with a verified face velocity of 75-100 feet per minute (fpm).
Layered Donning: Equip the inner nitrile gloves, FR lab coat, goggles, and outer neoprene gloves.
Phase 2: Material Handling & Weighing
3. Static Mitigation: Utilize an anti-static, grounded stainless steel spatula. Causality: Nitropyridine powders can accumulate static charge during transit, leading to sudden, hazardous aerosolization upon opening.
4. Closed-System Transfer: Tare a sealable amber glass vial on the balance. Transfer the Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate directly into the vial and seal it tightly before removing it from the VBE.
5. In-Situ Solvation (Preferred): Whenever experimental design permits, inject the reaction solvent (e.g., 1,4-dioxane or DMSO[2][9]) directly into the sealed vial via a septum inside the VBE. Handling the compound as a solution drastically reduces inhalation risks during transport to the primary fume hood.
Phase 3: Decontamination & Waste Segregation
6. Surface Neutralization: Wipe down the balance, spatulas, and VBE surfaces with a compatible solvent (e.g., acetone), followed by a secondary wipe with mild soapy water to promote ester hydrolysis.
7. Waste Routing: Discard all contaminated wipes, inner gloves, and empty reagent bottles into a dedicated, high-density polyethylene (HDPE) "Nitroaromatic Waste" drum. Causality: Nitro compounds must be strictly segregated from strong bases and reducing agents to prevent exothermic reactions[5].
Spill Response & Disposal Plan
Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the toxic powder. Cover the spill with damp absorbent pads (using a water/methanol mix) to suppress dust, then carefully scoop into a hazardous waste container.
Solution Spill: Contain using universal chemical absorbents (e.g., vermiculite) and transfer to a sealed HDPE container.
Disposal Pathway: All waste containing Methyl[(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate must be routed for high-temperature commercial incineration. Do not pour solutions down the drain, as nitroaromatics are highly toxic to aquatic life and resist standard wastewater degradation[5].